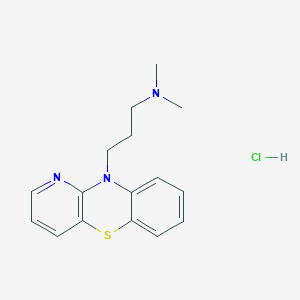

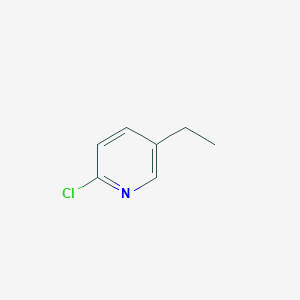

2-Chloro-5-ethylpyridine

Übersicht

Beschreibung

2-Chloro-5-ethylpyridine is a chlorinated pyridine derivative, which is a class of compounds that have been extensively studied due to their diverse applications in organic synthesis, pharmaceuticals, and materials science. While the provided papers do not directly discuss 2-Chloro-5-ethylpyridine, they do provide insights into the chemistry of related chlorinated pyridines and their derivatives, which can be used to infer properties and reactivity patterns for 2-Chloro-5-ethylpyridine.

Synthesis Analysis

The synthesis of chlorinated pyridines can be achieved through various methods. For instance, the preparation of 2-chloro-5-methylpyridine involves chlorination reactions starting from different precursors such as 3-methylpyridine N-oxide using various chlorinating agents . Similarly, 2,3-dichloropyridine is synthesized from 3-aminopyridine by substitution and diazotization . These methods suggest that the synthesis of 2-Chloro-5-ethylpyridine could potentially be carried out through analogous chlorination strategies, starting from suitable ethyl-substituted pyridine precursors.

Molecular Structure Analysis

X-ray diffraction is a common technique used to determine the structure of chlorinated pyridines. For example, the structure of a complex of 2-ethylpyridine with 2,6-dichloro-4-nitrophenol was determined using this method, revealing a strong charge separation confirmed by IR and UV spectra . This implies that the molecular structure of 2-Chloro-5-ethylpyridine could also be characterized by X-ray crystallography to reveal its geometric parameters and electronic structure.

Chemical Reactions Analysis

Chlorinated pyridines participate in various chemical reactions. The Heck reaction of 2-vinylpyridine with phenylmercuric chloride in the presence of lithium chloropalladite forms di-μ-chloro complexes, indicating that vinyl-substituted pyridines can undergo palladium-catalyzed coupling reactions . This suggests that 2-Chloro-5-ethylpyridine may also engage in similar palladium-catalyzed reactions, potentially serving as a substrate for cross-coupling processes.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines can be influenced by their substituents. For instance, the compound 2-chloro-4-(methoxymethyl)-6-methyl-5-nitropyridine-3-carbonitrile exhibits specific absorption and fluorescence properties, with the effects of solvents on its emission spectra being investigated . This indicates that the physical properties such as solubility, boiling point, and melting point of 2-Chloro-5-ethylpyridine could be determined experimentally, and its chemical properties, including reactivity and stability, could be inferred from studies on similar compounds.

Wissenschaftliche Forschungsanwendungen

Anticancer Research :

- The derivatives of 2-Chloro-5-ethylpyridine have been explored for potential anticancer properties. Research on pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, synthesized from related compounds, showed effects on the proliferation of cultured L1210 cells and survival of mice with P388 leukemia (Temple et al., 1983).

Antimicrobial Studies :

- Novel oxadiazoles synthesized from 2-Chloro-5-ethylpyridine showed varying degrees of antimicrobial activity. Compounds synthesized demonstrated potent to weak activity against bacteria and fungi (Gaonkar, Rai, & Prabhuswamy, 2006).

Polymer Chemistry :

- The behavior of Poly-2-vinylpyridine, a polymer related to 2-Chloro-5-ethylpyridine, in aqueous solutions was investigated. It exhibited conformational transitions as a function of neutralization with hydrochloric acid, providing insights into polymer chemistry (Puterman, Koenig, & Lando, 1979).

Coordination Chemistry :

- Research into coordination compounds involving 4-ethylpyridine, a related compound, contributed to the understanding of ligand exchange and oxidative addition in metal complexes (Carlin & Mccarley, 1989).

Chemical Synthesis and Reactivity :

- Studies on the synthesis and reactivity of 5-chloro-2,4-dihydroxypyridine, which shares structural similarities with 2-Chloro-5-ethylpyridine, contributed to the broader field of chemical synthesis (Kolder & Hertog, 2010).

- A study on the structure and properties of 2-ethylpyridine complexes with dichloro-nitrophenol also provides insights into molecular interactions in such systems (Majerz & Sawka-Dobrowolska, 1996).

Medicinal Intermediate Research :

- 2-Chloro-5-trichloromethylpyridine, an intermediate in the synthesis of medicines and pesticides, was studied for its separation and purification, indicating the importance of these compounds in pharmaceutical manufacturing (Su Li, 2005).

Supramolecular Chemistry :

- The formation of ionic complexes and new types of supramolecular synthons involving pyridine-based structures showcases the importance of such compounds in crystal engineering (Zaman, Tomura, & Yamashita, 1999).

Organometallic Chemistry :

- The interaction of osmium-hexahydride complexes with 2-vinylpyridine, related to 2-Chloro-5-ethylpyridine, provided insights into the activation of C-H bonds and the reduction of C-E bonds, illustrating important reactions in organometallic chemistry (Barrio, Esteruelas, & Oñate, 2004).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-chloro-5-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClN/c1-2-6-3-4-7(8)9-5-6/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJQDSJJSRDWZIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40456067 | |

| Record name | 2-Chloro-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-5-ethylpyridine | |

CAS RN |

90196-32-0 | |

| Record name | 2-Chloro-5-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40456067 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

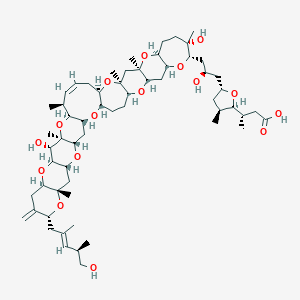

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(Acetyloxy)-1,3-dioxolan-2-YL]methyl benzoate](/img/structure/B134684.png)

![(3S,4S)-3,4-bis[(3-methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134697.png)

![4-[(3-Methoxyphenyl)methyl]oxolan-2-one](/img/structure/B134698.png)

![1-Methylimidazo[4,5-b][1,5]naphthyridin-2-amine](/img/structure/B134704.png)

![(1R,15S,16R)-9,10,26-Trimethoxy-15,31-dimethyl-15-oxido-7,24,34-trioxa-31-aza-15-azoniaoctacyclo[19.10.3.23,6.18,12.118,22.025,33.028,32.016,36]octatriaconta-3(38),4,6(37),8(36),9,11,18(35),19,21,25,27,32-dodecaene](/img/structure/B134707.png)

![2-[(3-Methoxyphenyl)methyl]propane-1,3-diol](/img/structure/B134710.png)